Product packaging for 3-Chloro-4-cyanophenyl chloroformate(Cat. No.:)

3-Chloro-4-cyanophenyl chloroformate

Cat. No.: B13256532
M. Wt: 216.02 g/mol
InChI Key: GVUYQDUXUSBLGB-UHFFFAOYSA-N
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Description

3-Chloro-4-cyanophenyl chloroformate (CAS 1592842-52-8) is a high-purity chemical building block for advanced organic synthesis. With the molecular formula C 8 H 3 Cl 2 NO 2 and a molecular weight of 216.02 g/mol, this compound is characterized by its reactive chloroformate group situated on an aromatic ring substituted with both chloro and cyano functional groups . As an aryl chloroformate, its primary reactivity stems from its function as an efficient acylating agent . The compound readily reacts with a wide range of nucleophiles, making it a versatile intermediate for constructing more complex molecules. Its primary research applications include serving as a key precursor in the synthesis of carbamate compounds, which are crucial scaffolds in medicinal and agrochemical research . Furthermore, its structure suggests potential use in the development of peptide coupling reagents or as an activating agent for carboxylic acids, facilitating the formation of amide bonds—one of the most fundamental transformations in organic and medicinal chemistry . The electron-withdrawing nature of both the chlorine atom and the cyano group on the aromatic ring enhances the electrophilicity of the carbonyl carbon in the chloroformate moiety . This increased electrophilicity predicts a high reactivity towards nucleophiles such as amines and alcohols, allowing for reactions to proceed under potentially milder conditions compared to less-activated aryl chloroformates. Researchers can leverage this predictable reactivity for the sequential and controlled functionalization of molecular architectures. Handling and Safety: This compound is classified with severe hazard statements (H300+H310+H330: Fatal if swallowed, in contact with skin, or inhaled; H314: Causes severe skin burns and eye damage) and must be handled with appropriate personal protective equipment in a well-ventilated laboratory fume hood . Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl2NO2 B13256532 3-Chloro-4-cyanophenyl chloroformate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

IUPAC Name

(3-chloro-4-cyanophenyl) carbonochloridate

InChI

InChI=1S/C8H3Cl2NO2/c9-7-3-6(13-8(10)12)2-1-5(7)4-11/h1-3H

InChI Key

GVUYQDUXUSBLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)Cl)Cl)C#N

Origin of Product

United States

Reactivity and Reaction Pathways of 3 Chloro 4 Cyanophenyl Chloroformate and Analogues

Nucleophilic Acylation Reactions

Nucleophilic acylation is the hallmark reaction of chloroformates, including 3-chloro-4-cyanophenyl chloroformate. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This process typically proceeds through a tetrahedral intermediate via an addition-elimination mechanism. nih.gov The stability of the leaving group (chloride) and the reactivity of the acyl group make these compounds effective acylating agents.

The reaction of this compound with alcohols or phenols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, yields unsymmetrical carbonates. The base serves to neutralize the hydrogen chloride byproduct generated during the reaction. This transformation is a standard and efficient method for creating carbonate esters. organic-chemistry.orgrbattalcollege.org The alcohol's oxygen atom acts as the nucleophile, attacking the chloroformate's carbonyl carbon. This reaction is widely applicable for the synthesis of various alkyl or aryl carbonates, which are important intermediates in pharmaceuticals and agrochemicals. rbattalcollege.org

The general reaction is as follows:

R-OH + this compound → R-O-C(=O)-O-(3-chloro-4-cyanophenyl) + HCl

Carbamates are readily synthesized by the reaction of this compound with primary or secondary amines. wikipedia.org This reaction, often referred to as carbamoylation, is highly efficient and is a cornerstone in the synthesis of pharmaceuticals, pesticides, and in the creation of amine protecting groups in organic synthesis. google.comnih.gov The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to the formation of a stable carbamate (B1207046) linkage and the elimination of hydrogen chloride, which is typically scavenged by an excess of the amine reactant or an added base. wikipedia.org

The general reaction proceeds as follows:

R₂NH + this compound → R₂N-C(=O)-O-(3-chloro-4-cyanophenyl) + HCl

The formation of carbamates from chloroformates and amines is a specific type of amidation reaction. The resulting carbamate is an N-substituted amide derivative of carbonic acid. The reaction mechanism is consistent with a nucleophilic acyl substitution. The transition state is associative, with significant bond formation between the amine nitrogen and the carbonyl carbon. rsc.org The rate of this reaction is influenced by the basicity and nucleophilicity of the amine. Studies on related phenyl chloroformates with various anilines have shown that the reaction proceeds via a concerted displacement mechanism. rsc.org

Table 1: Summary of Nucleophilic Acylation Reactions

NucleophileReagent ClassProduct ClassGeneral Conditions
R-OHAlcohol / Phenol (B47542)CarbonatePresence of a non-nucleophilic base (e.g., pyridine)
R₂NHPrimary / Secondary AmineCarbamateExcess amine or added base to neutralize HCl

Solvolytic Behavior and Kinetic Investigations

Solvolysis refers to the reaction of a substrate with the solvent, which acts as the nucleophile. Kinetic studies of the solvolysis of aryl chloroformates provide critical information about their reaction mechanisms. These investigations often employ linear free energy relationships (LFERs) to quantify the effects of solvent and substituent changes on reaction rates.

The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms. wikipedia.orgmdpi.com It correlates the specific rate of solvolysis (k) in a given solvent with the rate in a standard solvent (k₀, typically 80% ethanol/20% water) by considering the solvent's nucleophilicity (Nₜ) and its ionizing power (Yₑₗ). researchgate.net

The equation is expressed as:

log(k/k₀) = lNₜ + mYₑₗ

Here, l represents the sensitivity of the substrate to changes in solvent nucleophilicity, and m represents its sensitivity to changes in solvent ionizing power. researchgate.net For aryl chloroformates like phenyl chloroformate and p-nitrophenyl chloroformate, which are structural analogues of this compound, solvolysis studies across a wide range of solvents have been conducted. mdpi.compsu.edu The analyses consistently yield high l values and moderate m values, which is characteristic of a bimolecular addition-elimination pathway where the addition step is rate-determining. nih.govmdpi.com

The magnitudes of the l and m parameters from the Grunwald-Winstein analysis provide direct insight into the transition state of the rate-determining step.

Solvent Nucleophilicity (l): For the solvolysis of phenyl chloroformate and substituted analogues, the sensitivity to solvent nucleophilicity (l) is typically high, with values around 1.6-1.7. nih.govmdpi.com This large l value indicates that the solvent is acting as a nucleophile in the rate-determining step, providing strong evidence for a bimolecular mechanism (addition-elimination) rather than a unimolecular (Sₙ1-type) ionization mechanism. nih.govpsu.edu

Solvent Ionizing Power (m): The sensitivity to solvent ionizing power (m) for these compounds is moderate, generally in the range of 0.4-0.6. nih.govmdpi.com This suggests that while the reaction is not a full ionization, there is significant charge separation and development of negative charge on the carbonyl oxygen in the tetrahedral transition state, which is stabilized by more ionizing solvents. nih.gov

The ratio of l/m is also a useful diagnostic tool. For aryl chloroformates, this ratio is typically high (around 2.8-3.7), further supporting a mechanism where nucleophilic attack is more critical than charge stabilization in the transition state. mdpi.com It is expected that this compound would exhibit similar behavior, with the strongly electron-withdrawing substituents potentially increasing the rate of the initial nucleophilic addition step.

Table 2: Grunwald-Winstein Parameters for Solvolysis of Analogous Aryl Chloroformates at 25°C

Compoundl (Sensitivity to Nucleophilicity)m (Sensitivity to Ionizing Power)l/m RatioPredominant Mechanism
p-Nitrophenyl chloroformate mdpi.com1.68 ± 0.060.46 ± 0.043.67Addition-Elimination
Phenyl chloroformate mdpi.com1.660.562.96Addition-Elimination
p-Methoxyphenyl chloroformate mdpi.com--2.77Addition-Elimination

Mechanistic Pathways: Carbonyl Addition versus Ionization Processes

The solvolysis of phenyl chloroformates and their analogues typically proceeds through one of two competing mechanistic pathways: a bimolecular carbonyl addition-elimination mechanism or a unimolecular ionization (SN1-type) mechanism. nih.govpsu.edu The predominant pathway is heavily dependent on the solvent's nucleophilicity and ionizing power, as well as the electronic nature of the substituents on the phenyl ring. nih.gov

For most substituted phenyl chloroformates, including analogues of this compound, the reaction in a wide range of solvents is best described by a stepwise addition-elimination pathway where the addition of the solvent molecule to the carbonyl carbon is the rate-determining step. psu.edumdpi.comrsc.org This is supported by several lines of evidence for compounds like phenyl chloroformate, including large negative entropies of activation and a high sensitivity to solvent nucleophilicity. psu.edu A very large sensitivity to changes in solvent nucleophilicity (an l value of 1.68 ± 0.10) for phenyl chloroformate is inconsistent with a rate-determining unimolecular ionization process. psu.edu

However, under certain conditions, particularly in highly ionizing and poorly nucleophilic solvents (e.g., mixtures rich in fluoroalcohols), an ionization pathway can compete with or even dominate the addition-elimination route. nih.gov This dual-mechanism behavior has been observed for substrates like benzyl (B1604629) chloroformate, where the balance between the two pathways is finely tuned by the solvent properties. nih.gov For this compound, the presence of two strong electron-withdrawing groups (chloro and cyano) would destabilize a potential carbocation intermediate, making the unimolecular ionization pathway less favorable compared to analogues with electron-donating groups. Therefore, the carbonyl addition-elimination mechanism is the more probable route for this compound under most solvolytic conditions.

Analysis of Substituent Effects on Solvolysis Kinetics via Hammett Correlations

The effect of substituents on the reaction rates of phenyl chloroformates can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants (σ). Studies on the solvolysis of a series of para-substituted phenyl chloroformates have shown good linear Hammett plots, indicating that the reaction mechanism remains consistent across a range of substituents. psu.edursc.orgresearchgate.net

The slope of the Hammett plot, known as the reaction constant (ρ), provides insight into the electronic demand of the transition state. For the solvolysis of para-substituted phenyl chloroformates in various alcohol-water mixtures, positive ρ values have been observed, for instance, 1.49 in methanol (B129727) and 0.89 in water. researchgate.net A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents. This is consistent with a mechanism where negative charge develops in the transition state, such as the addition of a nucleophile to the carbonyl carbon.

For this compound, both the chloro and cyano groups are strongly electron-withdrawing. The Hammett substituent constants (σp) for these groups are +0.23 and +0.66, respectively. Their combined effect would significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to undergo solvolysis at a considerably faster rate than unsubstituted phenyl chloroformate or analogues bearing electron-donating groups. mdpi.com This rate enhancement is a direct result of the stabilization of the negatively charged transition state by the electron-withdrawing substituents.

Table 1: Hammett Substituent Constants (σp) for Selected Groups
Substituent (X)σp Value
-NO20.78
-CN0.66
-Cl0.23
-H0.00
-CH3-0.17
-OCH3-0.27

Aminolysis Reactions and Mechanistic Elucidation

The reaction of chloroformates with amines (aminolysis) is a fundamental process for the formation of carbamates. wikipedia.org Mechanistic studies on phenyl chloroformate analogues provide a framework for understanding the aminolysis of this compound.

Stepwise Mechanisms Involving Zwitterionic Tetrahedral Intermediates

Kinetic studies of the aminolysis of phenyl and 4-nitrophenyl chloroformates with secondary alicyclic amines in aqueous solution strongly support a stepwise mechanism. nih.gov This mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T±). The subsequent breakdown of this intermediate to form the products is rapid, making the formation of T± the rate-determining step. nih.gov

The stability of this zwitterionic intermediate is crucial. In aqueous solutions, the intermediate is sufficiently stabilized, allowing the stepwise pathway to operate. nih.gov However, in less polar solvents like acetonitrile, the zwitterionic intermediate is destabilized, which can lead to a shift in the mechanism towards a concerted process where bond formation and bond cleavage occur simultaneously. nih.gov Given the structural similarity, the aminolysis of this compound in polar, protic solvents is also expected to proceed via a rate-determining formation of a zwitterionic tetrahedral intermediate.

Kinetic Probes and Brønsted-Type Plot Analyses in Aminolysis Reactions

Brønsted-type plots, which correlate the logarithm of the second-order rate constant (log kN) with the pKa of the attacking amine, are powerful tools for elucidating reaction mechanisms. For the aminolysis of phenyl chloroformate and 4-nitrophenyl chloroformate in water, linear Brønsted-type plots are observed with slopes (β values) of approximately 0.23 and 0.26, respectively. nih.gov

These small, positive β values are characteristic of a reaction where the formation of a tetrahedral intermediate is the rate-determining step. nih.govresearcher.life The magnitude of β reflects the degree of bond formation in the transition state. A value around 0.3 indicates a transition state with a modest degree of N-C bond formation, consistent with the first step of a stepwise addition-elimination mechanism. researcher.life It is anticipated that the aminolysis of this compound would also exhibit a linear Brønsted-type plot with a similar small, positive β value, confirming a stepwise mechanism under aqueous conditions. nih.gov

Table 2: Brønsted β Values for Aminolysis of Aryl Chloroformates in Water
Aryl ChloroformateBrønsted β ValueProposed Mechanism
Phenyl chloroformate0.23 nih.govStepwise (Rate-determining T± formation) nih.gov
4-Nitrophenyl chloroformate0.26 nih.govStepwise (Rate-determining T± formation) nih.gov
4-Methylphenyl chloroformate~0.3 researcher.lifeStepwise (Rate-determining T± formation) researcher.life
4-Methoxyphenyl chloroformate~0.3 researcher.lifeStepwise (Rate-determining T± formation) researcher.life

Comparative Reactivity Studies with Structurally Related Thiocarbonyl Compounds

Replacing the carbonyl oxygen of a chloroformate with sulfur to form a chlorothionoformate significantly impacts its reactivity. Kinetic studies comparing the aminolysis of phenyl chloroformates with their corresponding chlorothionoformate analogues reveal that the carbonyl compounds are more reactive. nih.gov

The rate constant for the formation of the tetrahedral intermediate (k1) is larger for the aminolysis of phenyl chloroformates than for the corresponding thionochloroformates. nih.gov This difference in reactivity is attributed to the principles of Hard and Soft Acid and Base (HSAB) theory. The secondary alicyclic amines used in these studies are considered relatively "hard" nucleophiles and therefore exhibit a preference for attacking the "harder" carbonyl carbon over the "softer" thiocarbonyl carbon. nih.govrsc.org Despite the lower reactivity of the thiocarbonyl analogues, the fundamental mechanism does not appear to change; the aminolysis of phenyl chlorothionoformates in water also proceeds via a stepwise pathway with a rate-determining formation of a zwitterionic tetrahedral intermediate. nih.govdatapdf.com

Table of Compounds

Compound Name
This compound
Phenyl chloroformate
4-Nitrophenyl chloroformate
Benzyl chloroformate
4-Methylphenyl chloroformate
4-Methoxyphenyl chloroformate
Phenyl chlorothionoformate

Computational and Theoretical Investigations of 3 Chloro 4 Cyanophenyl Chloroformate Analogues

Molecular Modeling of Reactivity Parameters

Molecular modeling can be used to calculate a variety of parameters that correlate with the chemical reactivity of molecules. These parameters, derived from the electronic structure, can provide a conceptual framework for understanding and predicting the behavior of 3-Chloro-4-cyanophenyl chloroformate analogues in chemical reactions.

Within the framework of conceptual DFT, two key parameters that describe the reactivity of a chemical species are absolute electronegativity (χ) and absolute hardness (η). ethernet.edu.etscispace.com Absolute electronegativity is a measure of the ability of a species to attract electrons, while absolute hardness is a measure of its resistance to a change in its electron distribution. scispace.comnih.gov

These parameters are formally defined as:

Absolute Electronegativity (χ): χ = - (∂E/∂N)v(r)

Absolute Hardness (η): η = (1/2) (∂²E/∂N²)v(r)

Where E is the total energy, N is the number of electrons, and v(r) is the external potential.

Operationally, using a finite difference approximation, they can be calculated from the ionization potential (I) and electron affinity (A):

χ ≈ (I + A) / 2 scispace.com

η ≈ (I - A) / 2 scispace.com

These quantities can be further approximated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through Koopmans' theorem:

χ ≈ - (E_HOMO + E_LUMO) / 2

η ≈ (E_LUMO - E_HOMO) / 2

The principles of maximum hardness and minimum electrophilicity suggest that chemical reactions proceed in a direction that increases the hardness and decreases the electrophilicity of the system. researchgate.net For analogues of this compound, these parameters can be calculated to predict their reactivity towards different types of reagents. A higher electronegativity would suggest a greater susceptibility to nucleophilic attack at electron-deficient sites, such as the carbonyl carbon. A lower hardness (i.e., higher softness) indicates a greater polarizability and a higher propensity to react. researchgate.net

A powerful application of computational chemistry is its ability to establish correlations between calculated molecular properties and experimentally determined kinetic data, such as reaction rate constants. For a series of this compound analogues with varying substituents, computational parameters can be calculated and then correlated with their experimentally measured reaction rates.

For example, the rate of nucleophilic substitution on the carbonyl carbon of aryl chloroformates is expected to be influenced by the electronic properties of the aryl group. Electron-withdrawing substituents would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

Table 2: Hypothetical Correlation of Calculated LUMO Energy with Experimental Rate Constants for a Series of Aryl Chloroformate Analogues

Substituent on Aryl RingCalculated LUMO Energy (eV)Experimental Rate Constant (k, s⁻¹)
-NO₂-3.51.2 x 10⁻²
-CN-3.28.5 x 10⁻³
-Cl-2.95.1 x 10⁻³
-H-2.73.2 x 10⁻³
-OCH₃-2.41.5 x 10⁻³

Note: This data is hypothetical and serves to illustrate the expected trend and the type of correlation that can be established.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on these correlations. By establishing a statistically significant relationship between a calculated descriptor (like LUMO energy, partial charge on the carbonyl carbon, or absolute hardness) and the observed reactivity, the reactivity of new, unsynthesized analogues can be predicted. Such models are valuable for guiding synthetic efforts towards compounds with desired reactivity profiles. nih.govresearchgate.netmdpi.com

Theoretical Approaches to Conformational Analysis of Related Aryl Chloroformates

The three-dimensional structure of a molecule, including its preferred conformations, can have a significant impact on its reactivity and physical properties. Theoretical methods are well-suited for exploring the conformational landscape of molecules like aryl chloroformates.

Aromatic chloroformates have been shown to predominantly exist in the ap conformation, where the alkyl or aryl group is situated cis to the carbonyl oxygen atom, similar to other esters. globalauthorid.com The planarity of the chloroformate group with respect to the aromatic ring is a key conformational feature. The rotational barrier around the C(aryl)-O bond determines the relative orientation of these two moieties.

Computational methods, such as DFT and ab initio calculations, can be used to perform a systematic conformational search. This typically involves rotating key dihedral angles and calculating the energy of the resulting conformers to identify the low-energy structures. For an analogue of this compound, the key dihedral angle would be the one defining the orientation of the phenyl ring relative to the O-C(O)-Cl plane.

Table 3: Representative Calculated Relative Energies of Conformers for a Generic Aryl Chloroformate

Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%)
0° (Planar, syn)0.0075
30°0.8515
60°2.505
90° (Perpendicular)4.00<1
180° (Planar, anti)1.505

Note: The data is illustrative for a generic aryl chloroformate and shows how computational methods can quantify the relative stability of different conformations.

The results of such calculations can provide the relative energies of the different conformers and the energy barriers for their interconversion. This information is crucial for understanding how the molecule might interact with other molecules, such as in an enzyme active site or on a catalyst surface. The polarity of the solvent can also influence the conformational preferences, and continuum solvation models can be used to account for these effects in the calculations. soton.ac.uk

Applications of 3 Chloro 4 Cyanophenyl Chloroformate in Advanced Organic Synthesis and Analytical Chemistry

Role as a Potent Acylating Agent in Complex Molecule Construction

There is no specific data available in the searched literature to suggest that 3-Chloro-4-cyanophenyl chloroformate is utilized as a potent acylating agent in the construction of complex molecules. While chloroformates, in general, are known to be effective acylating agents, the specific efficacy and application of the 3-chloro-4-cyanophenyl variant in multi-step total synthesis or the construction of intricate molecular architectures are not documented in available scientific sources.

Precursor in the Synthesis of Diverse Organic Compounds

Information regarding the role of this compound as a precursor in the synthesis of diverse organic compounds is not present in the available research. Its potential to act as a building block for pharmaceuticals, agrochemicals, or other functional organic materials has not been specifically detailed.

Development of Protecting Group Strategies in Modern Organic Chemistry

There are no research findings that describe the use of the 3-chloro-4-cyanophenyl moiety, introduced via this compound, as a protecting group in modern organic chemistry. Protecting groups are crucial for the selective transformation of multifunctional molecules, and various carbamates derived from chloroformates serve this purpose. However, the specific advantages, orthogonality, and deprotection conditions related to a 3-chloro-4-cyanophenyl-based protecting group have not been reported.

Derivatization Strategies for Analytical Purposes

The application of this compound in derivatization strategies for analytical purposes is not described in the scientific literature. Chemical derivatization is often employed to enhance the detectability and chromatographic behavior of analytes.

While chloroformates are generally used as derivatizing agents to improve chromatographic separations, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), there are no specific methods documented that utilize this compound for this purpose. The modification of analytes with a suitable reagent can improve volatility, thermal stability, and detector response.

No studies concerning the optimization of derivatization efficiency and reproducibility using this compound for analytical techniques were found. Such studies are critical for developing robust and reliable analytical methods and would typically involve investigating reaction conditions such as temperature, time, pH, and reagent concentration to maximize the yield and consistency of the derivatized product.

Future Research Directions and Unexplored Avenues for 3 Chloro 4 Cyanophenyl Chloroformate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl chloroformates often involves the use of highly toxic phosgene (B1210022) or its derivatives like triphosgene (B27547). justia.comjustia.com Future research should prioritize the development of safer and more sustainable synthetic routes to 3-Chloro-4-cyanophenyl chloroformate.

A key starting material for the synthesis of this compound is 3-chloro-4-cyanophenol. Efficient methods for the preparation of this precursor are therefore of significant interest. One potential route to substituted cyanophenols involves the dehydration of the corresponding hydroxybenzaldoxime using phosgene, a method that has been shown to produce 2-chloro-4-cyanophenol in good yield. google.com Other established methods for synthesizing 4-cyanophenol derivatives include the reaction of 4-bromophenol (B116583) with copper(I) cyanide and the ammoxidation of p-cresol. chemicalbook.comchemdad.com

Once 3-chloro-4-cyanophenol is obtained, its conversion to the chloroformate is the next critical step. While the reaction of phenols with phosgene is a well-established method, chemicalbook.com greener alternatives are highly desirable. A promising avenue is the "photo-on-demand" synthesis, which utilizes chloroform (B151607) as both a solvent and a reagent. organic-chemistry.orgacs.org This method generates phosgene in situ upon UV irradiation in the presence of oxygen, minimizing the handling of this hazardous gas. kobe-u.ac.jpkobe-u.ac.jp The application of this technique to 3-chloro-4-cyanophenol could provide a significantly safer and more environmentally friendly route to the target chloroformate.

Continuous flow synthesis methodologies also present a compelling direction for future research. The use of microchannel reactors for the reaction of alcohols or phenols with triphosgene has been shown to improve safety, efficiency, and scalability for the production of chloroformates. google.com

The table below summarizes potential synthetic strategies for this compound.

Synthetic Step Traditional Method Proposed Sustainable Alternative Key Advantages of Alternative
Precursor Synthesis Dehydration of 3-chloro-4-hydroxybenzaldoxime with phosgeneExploration of milder dehydration agents or alternative cyanating reagentsReduced toxicity and improved safety profile
Chloroformylation Reaction of 3-chloro-4-cyanophenol with phosgene or triphosgenePhoto-on-demand synthesis using chloroform and UV light; Continuous flow reaction with triphosgeneAvoids handling of bulk phosgene, enhanced safety, improved process control and scalability

Exploration of Catalyst Systems for Enhanced Reactivity and Chemo/Regioselectivity

The reactivity of the chloroformate group allows for a variety of transformations, including reactions with amines to form carbamates and with alcohols to form carbonates. wikipedia.org The presence of both a chloro and a cyano group on the phenyl ring of this compound introduces the possibility of competing reactions and raises questions of chemo- and regioselectivity. Future research should focus on the development of catalyst systems that can control the outcome of these reactions.

For the synthesis of the chloroformate itself, various catalysts have been employed to facilitate the reaction between phenols and phosgene. These include organic phosphorus compounds and cyclic ureas. justia.comgoogle.com Investigating the efficacy of these and other catalysts for the chloroformylation of 3-chloro-4-cyanophenol could lead to improved yields and milder reaction conditions.

In subsequent reactions of this compound, catalysts will be crucial for directing the reaction to the desired functional group. For instance, in reactions with nucleophiles, selective reaction at the chloroformate group over potential reactions at the cyano group or aromatic substitution would be essential. Lewis acids, for example, could be explored to activate the chloroformate group towards nucleophilic attack. Conversely, catalysts could be developed to promote reactions involving the cyano group, such as cycloadditions or hydrolysis, while leaving the chloroformate intact.

The following table outlines potential areas of investigation for catalytic control.

Reaction Type Potential Catalyst Class Desired Outcome
Chloroformylation Organic phosphorus compounds, cyclic ureasHigh yield, mild conditions, minimal byproducts
Carbamate (B1207046)/Carbonate Formation Lewis acids, organocatalystsEnhanced reactivity of the chloroformate group, chemoselective reaction
Reactions involving the Cyano Group Transition metal complexesRegioselective transformations, controlled reactivity

Advanced Mechanistic Investigations Utilizing State-of-the-Art Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Future research should employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms.

Kinetic studies, such as those performed on the solvolysis of other aryl chloroformates, can provide valuable insights into the reaction pathways. mdpi.comnih.gov The influence of the electron-withdrawing cyano group and the chloro substituent on the stability of reaction intermediates and transition states would be of particular interest. Spectroscopic methods like in-situ FTIR and NMR can be used to identify and characterize transient species. For instance, IR spectroscopy is a powerful tool for identifying esters, with the C=O stretch appearing in a characteristic range. wikipedia.org

Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states. Such studies have been successfully applied to understand the reactivity of other complex organic molecules. These theoretical investigations would complement experimental findings and provide a deeper understanding of the factors governing the reactivity and selectivity of this compound.

Potential for Integration into Functional Material Design and Polymer Chemistry

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers. The chloroformate group can readily participate in polymerization reactions to form polycarbonates or polyurethanes, while the pendant cyano group can be used for post-polymerization modification or to impart specific properties to the resulting material.

The development of functional monomers is a rapidly growing area of polymer chemistry, with applications in fields ranging from biomedical devices to advanced coatings. specificpolymers.comrsc.org The cyano group is a particularly interesting functionality due to its polarity and reactivity, making it a candidate for use in high-performance polymers. vulcanchem.com For example, it could be used to enhance the thermal stability or dielectric properties of a polymer. Furthermore, the cyano group can be chemically modified into other functional groups, such as amines or carboxylic acids, providing a versatile platform for creating a wide range of functional materials.

Future research in this area could involve the copolymerization of this compound with other monomers to create polymers with tailored properties. The resulting polymers could be investigated for applications such as gas separation membranes, where the polar cyano groups could interact selectively with specific gases, or as precursors for cross-linked materials. The use of functional cyclic carbonate monomers in ring-opening polymerization is a well-established method for producing functional polycarbonates, and similar strategies could be explored for monomers derived from this compound. nih.govdiva-portal.orgresearchgate.net

The table below highlights potential applications in materials science.

Polymer Type Potential Application Role of this compound
Polycarbonates/Polyurethanes High-performance plastics, biomedical materialsMonomer providing rigidity and a site for functionalization
Functional Polymers Gas separation membranes, specialty coatingsIntroduction of polar cyano groups for selective interactions
Cross-linked Materials Thermosets, hydrogelsCross-linking agent via reactions of the cyano group

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-4-cyanophenyl chloroformate, and how do reaction conditions influence side-product formation?

  • Methodological Answer : The synthesis typically involves reacting 3-chloro-4-cyanophenol with phosgene (COCl₂) in the presence of a base like pyridine or triethylamine to scavenge HCl. The reaction is conducted in inert solvents (e.g., dichloromethane) at low temperatures (0–25°C) to minimize hydrolysis. Excess phosgene ensures complete conversion, but improper stoichiometry or elevated temperatures can lead to side products such as diaryl carbonates or unreacted phenol derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Storage under inert gas (e.g., nitrogen) in moisture-free, sealed containers to prevent hydrolysis to toxic HCl gas .
  • Use of fume hoods, chemical-resistant gloves, and eye protection due to its lachrymatory and corrosive properties .
  • Immediate neutralization of spills with sodium bicarbonate to mitigate HCl release .

Advanced Research Questions

Q. How can researchers resolve contradictions in acute toxicity data (e.g., LC₅₀ values) for chloroformates like this compound?

  • Methodological Answer : Contradictions often arise from interspecies variability and exposure duration. For example, LC₅₀ values for n-butyl chloroformate ranged from 13–200 ppm depending on rodent strain and exposure time . Researchers should:

  • Standardize test models (e.g., Sprague-Dawley vs. Fischer 344 rats).
  • Apply statistical tools like concentration-time modeling (Cⁿ×t = k) to extrapolate data across exposure durations .
  • Validate findings against in vitro cytotoxicity assays (e.g., lung epithelial cell lines) to reduce reliance on animal studies .

Q. What analytical methodologies are optimal for detecting this compound and its derivatives in complex matrices (e.g., biological fluids or soil)?

  • Methodological Answer :

  • Derivatization : React with amines (e.g., propylamine) to form stable carbamates, enabling detection via EI-GC-MS or HR-LC-MS with improved sensitivity .
  • Chromatography : Use reverse-phase HPLC with UV/Vis detection (λ = 210–230 nm) for intact analysis. Confirmation via HRMS (Q-TOF) ensures specificity in environmental samples .

Q. How do electron-withdrawing substituents (Cl, CN) influence the reactivity of phenyl chloroformates in nucleophilic substitutions?

  • Methodological Answer : The chloro and cyano groups enhance electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using stopped-flow techniques reveal a 5–10× rate increase compared to unsubstituted phenyl chloroformates. However, steric hindrance from bulky substituents may reduce accessibility, requiring polar aprotic solvents (e.g., THF) to stabilize transition states .

Q. What mechanistic insights explain the formation of reactive intermediates during derivatization reactions with this compound?

  • Methodological Answer : The reaction proceeds via a mixed anhydride intermediate (R-O-CO-Cl), which undergoes nucleophilic attack to form carbamates or carbonates. Computational DFT studies suggest the cyano group stabilizes the intermediate through resonance, while the chloro substituent increases leaving-group ability. Trapping experiments with DABCO confirm intermediate formation .

Q. How can researchers optimize this compound for site-specific protein labeling in proteomic studies?

  • Methodological Answer :

  • Selective Modification : Target lysine residues by adjusting pH to 8–9, where the ε-amino group is deprotonated.
  • Quenching : Add excess Tris buffer post-reaction to terminate unreacted chloroformate.
  • Validation : Use MALDI-TOF or LC-MS/MS to confirm labeling efficiency and site specificity .

Data Analysis & Experimental Design

Q. What statistical models are appropriate for analyzing dose-response relationships in chloroformate toxicity studies?

  • Methodological Answer :

  • Probit Analysis : Fit mortality data to calculate LC₅₀ and confidence intervals .
  • ANOVA/Deviance Tests : Compare log-likelihood ratios (e.g., Analysis of Deviance Table) to assess model fit for concentration-time relationships .
  • Uncertainty Factors : Apply interspecies (UFₕ = 3) and intraspecies (UFₐ = 3) adjustments for AEGL derivations .

Q. How can researchers mitigate hydrolysis during kinetic studies of this compound in aqueous media?

  • Methodological Answer :

  • Solvent Systems : Use anhydrous acetonitrile or DMF with molecular sieves to control water content.
  • Buffering : Employ non-nucleophilic bases (e.g., 2,6-lutidine) to scavenge HCl without competing with nucleophiles.
  • Real-Time Monitoring : Track hydrolysis via in situ IR spectroscopy (C=O stretch at 1770 cm⁻¹) .

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